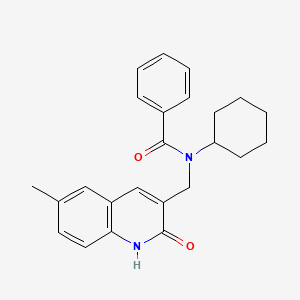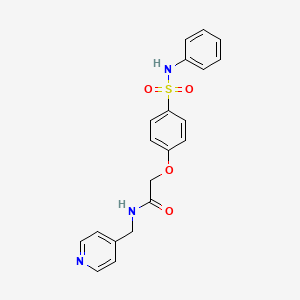
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and has been found to have significant biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of PSB-0739 involves its binding to the allosteric site of the mGluR5 receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate, which play a crucial role in various neurological processes. The enhanced activity of mGluR5 receptors has been associated with improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
PSB-0739 has been found to have significant biochemical and physiological effects that make it a promising candidate for further research. The compound has been shown to improve cognitive function, reduce anxiety and depression symptoms, and enhance synaptic plasticity. Additionally, PSB-0739 has been found to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of PSB-0739 is its high purity and yield, which makes it suitable for use in scientific research. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of PSB-0739 is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on PSB-0739. One area of research is the development of more potent and selective allosteric modulators of mGluR5 receptors. Additionally, further research is needed to understand the long-term effects of PSB-0739 on the central nervous system and its potential applications in the treatment of various neurological disorders. Finally, research is needed to identify potential side effects and toxicity of PSB-0739, which may limit its use in clinical settings.
Conclusion
In conclusion, PSB-0739 is a promising chemical compound that has significant potential applications in various fields of scientific research. The compound has been extensively studied and has been found to have significant biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of PSB-0739, but the compound shows great promise in the treatment of various neurological disorders.
合成方法
The synthesis of PSB-0739 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 4-(N-phenylsulfamoyl)phenol, which is then reacted with 4-chloromethylpyridine to yield the final product, PSB-0739. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学研究应用
PSB-0739 has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. PSB-0739 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as schizophrenia, anxiety, and depression.
属性
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-14-16-10-12-21-13-11-16)15-27-18-6-8-19(9-7-18)28(25,26)23-17-4-2-1-3-5-17/h1-13,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCJXRMUCFNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)


![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
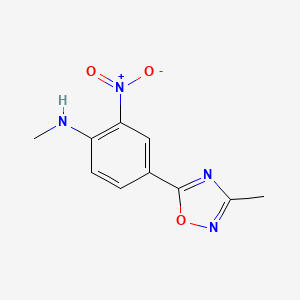
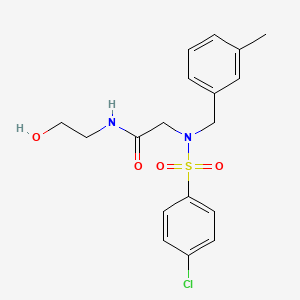
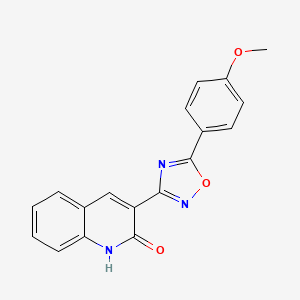

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
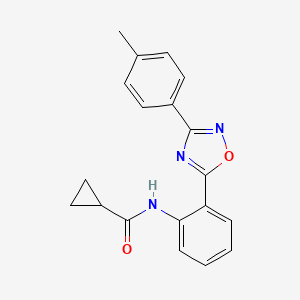
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
